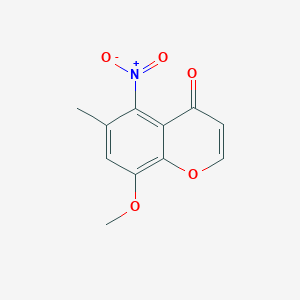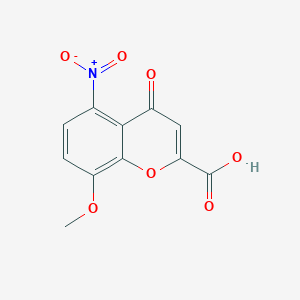
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been used extensively in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide is not fully understood. However, it is believed to act as an antagonist at the dopamine D2 receptor and as an agonist at the cannabinoid receptor CB2. These actions may contribute to its effects on mood, behavior, cognition, pain, and inflammation.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its effects on mood and behavior. It has also been shown to decrease pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its unique pharmacological profile. Its dual action as a dopamine D2 receptor antagonist and a cannabinoid CB2 receptor agonist makes it a useful tool for studying the interactions between these two systems. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its potential use as a tool for studying the interactions between the dopamine and endocannabinoid systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other biological processes.
Synthesis Methods
The synthesis of 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then converted to 4-bromo-3-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-methylphenyl)benzamide to produce the final product, 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide.
Scientific Research Applications
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide has been used extensively in scientific research as a tool for studying various biological processes. It has been used as a ligand for the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. It has also been used as a probe for studying the role of the endocannabinoid system in the regulation of pain and inflammation.
properties
Product Name |
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide |
|---|---|
Molecular Formula |
C22H20BrNO3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-bromo-5-methoxy-N-(2-methylphenyl)-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H20BrNO3/c1-15-8-6-7-11-19(15)24-22(25)17-12-18(23)21(20(13-17)26-2)27-14-16-9-4-3-5-10-16/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
JHSNXSSZULJPQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)





